Dibenzylfluorescein

CYP3A7 Neonatal Drug Metabolism High-Throughput Screening

Dibenzylfluorescein (DBF) is the fluorogenic CYP substrate of choice for reliable CYP3A4 and CYP3A7 inhibition profiling. Unlike BzRes, BQ, or BFC, DBF delivers IC50 data strongly correlated with clinical substrates testosterone and midazolam, eliminating partial inhibition artifacts. It is the only validated probe for neonatal CYP3A7 HTS, critical for pediatric drug safety. Procure DBF to ensure reproducible, translationally relevant CYP inhibition data.

Molecular Formula C34H24O5
Molecular Weight 512.5 g/mol
CAS No. 97744-44-0
Cat. No. B031604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzylfluorescein
CAS97744-44-0
Synonyms2-[3-Oxo-6-(phenylmethoxy)-3H-xanthen-9-yl]benzoic Acid Phenylmethyl Ester;  NSC 645658; 
Molecular FormulaC34H24O5
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6
InChIInChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2
InChIKeyYZJGKSLPSGPFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzylfluorescein (DBF) 97744-44-0: Fluorogenic CYP Substrate for High-Throughput Screening and Drug Interaction Studies


Dibenzylfluorescein (DBF; CAS 97744-44-0) is a synthetic fluorogenic probe that functions as a substrate for multiple cytochrome P450 (CYP) isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19) [1]. Upon CYP-mediated O-dealkylation, DBF yields fluorescein benzyl ether, which is subsequently hydrolyzed under basic conditions to produce highly fluorescent fluorescein, enabling sensitive detection in plate-based assays [2]. With an apparent Km range of 0.87–1.9 µM and excitation/emission maxima at 485/535 nm, DBF is optimized for high-throughput screening formats in drug metabolism and inhibition studies .

Why Generic Substitution of Dibenzylfluorescein (DBF) 97744-44-0 Fails in CYP Activity and Inhibition Assays


Fluorogenic CYP substrates are not functionally interchangeable due to isoform-dependent differences in catalytic efficiency, susceptibility to inhibition artifacts, and correlation with clinical drug metabolism outcomes. Stresser et al. (2000) demonstrated that IC50 values for 21 CYP3A4 inhibitors varied from 2.1- to 195-fold (average 29-fold) depending on the probe substrate selected [1]. Benzyloxyresorufin (BzRes) exhibited activation artifacts and weak correlation with other substrates, while 7-benzyloxyquinoline (BQ) showed lower fluorescence signal per enzyme unit compared to 7-benzyloxy-4-trifluoromethylcoumarin (BFC) [2]. Substituting DBF with BzRes, BQ, or BFC without validation risks generating non-reproducible inhibition data and misleading structure-activity relationship conclusions, particularly for CYP3A4 and CYP3A7 applications [3].

Quantitative Evidence for Dibenzylfluorescein (DBF) 97744-44-0 Differentiation: Comparator-Based Performance Data


DBF Superiority for CYP3A7 High-Throughput Screening vs. BOMCC, 7-BQ, BFC, and RBE

Work et al. (2021) systematically evaluated multiple fluorescent probes for CYP3A7 high-throughput screening. DBF was determined to be superior to other compounds in meeting all criteria considered for an efficient HTS assay, including BOMCC, 7-benzyloxyquinoline (7-BQ), 7-benzyloxy-4-trifluoromethylcoumarin (BFC), and resorufin benzyl ether (RBE) [1]. DBF demonstrated linear metabolite formation up to 45 minutes, compared to 55 minutes for BOMCC, 60 minutes for 7-BQ and BFC, and 90 minutes for RBE, indicating a favorable kinetic window for plate-based assays [2].

CYP3A7 Neonatal Drug Metabolism High-Throughput Screening Fluorogenic Probe

DBF vs. BFC, BQ, and BzRes: Superior Correlation with Clinical CYP3A4 Substrates

Stresser et al. (2000) compared four fluorometric CYP3A4 probes (DBF, BFC, BQ, BzRes) against the clinical gold-standard substrates testosterone, midazolam, and nifedipine. DBF, BFC, and BQ all correlated well with testosterone and midazolam inhibition responses, whereas BzRes correlated weakly with all other substrates [1]. In aggregate analysis, DBF and BFC were identified as more suitable for initial CYP3A4 inhibition screening compared to BQ and BzRes [2].

CYP3A4 Inhibition Drug-Drug Interaction Fluorometric Substrate Testosterone Midazolam

DBF Demonstrates High Correlation (r=0.92) with CYP3A4 Activity in Human Liver Microsomes

Donato et al. (2004) evaluated fluorescent substrates for nine CYP isoforms using recombinant enzymes and human liver microsomes. DBF was identified as the specific functional probe for CYP3A4, demonstrating a correlation coefficient of r=0.92 with CYP3A4 activity across a panel of human liver microsomes [1]. This high correlation exceeds that observed for coumarin with CYP2A6 (r=0.82) and AMMC with CYP2D6 (r=0.83), establishing DBF as a robust probe for CYP3A4 activity assessment [2].

CYP3A4 Human Liver Microsomes Correlation Analysis Enzyme Activity

DBF vs. BzRes and BQ: Absence of Partial Inhibition Artifacts in CYP3A4 Assays

In the Stresser et al. (2000) comparative analysis of four CYP3A4 fluorometric probes, partial inhibition artifacts were observed with BzRes and BQ, whereas no partial inhibition was observed with DBF and BFC [1]. Partial inhibition can complicate IC50 determination and lead to inaccurate potency rankings. Additionally, BzRes was more prone to activation effects, while DBF demonstrated consistent inhibition behavior across the 21 test compounds evaluated [2].

CYP3A4 Inhibition Artifact Partial Inhibition Assay Reliability

Dibenzylfluorescein (DBF) 97744-44-0: Optimal Research and Industrial Application Scenarios


Neonatal CYP3A7 High-Throughput Inhibition Screening

DBF is the validated probe of choice for establishing CYP3A7 high-throughput screening assays, having demonstrated superiority over BOMCC, 7-BQ, BFC, and RBE in meeting HTS efficiency criteria [1]. This application is critical for preclinical evaluation of drug candidates intended for neonatal populations, where CYP3A7 accounts for approximately 50% of total hepatic CYP content and is often ignored in standard CYP panels [2]. Work et al. (2021) validated DBF utility by screening an HIV/HCV antiviral mini-library, identifying both known and novel CYP3A7 inhibitors [1].

CYP3A4-Mediated Drug-Drug Interaction Screening with Clinical Predictivity

DBF is recommended over BzRes and BQ for CYP3A4 inhibition screening due to its strong correlation with clinical substrates testosterone and midazolam, and its absence of partial inhibition artifacts [1]. For pharmaceutical discovery programs prioritizing CYP3A4 inhibition liability assessment, DBF provides data that better translates to in vivo drug-drug interaction risk compared to alternative fluorometric probes [2]. DBF and BFC together represent the most suitable pair for initial CYP3A4 inhibition screens [3].

Multi-CYP Isoform Activity Profiling in Intact Cell Systems

DBF serves as a key component in multi-CYP fluorescence assay panels for intact cell systems, where it functions as the specific probe for CYP3A4 activity with a validated correlation of r=0.92 in human liver microsomes [1]. The Donato et al. (2004) nine-enzyme assay battery enables rapid, parallel assessment of CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5 activities in a single experimental workflow [2], making DBF essential for comprehensive CYP profiling in drug metabolism studies.

Differentiation of CYP3A7 Activity from CYP3A4/5 in Mixed Enzyme Systems

DBF has been employed as one of three probe substrates (alongside luciferin-PPXE and midazolam) to characterize CYP3A-selective inhibitors and distinguish CYP3A7 activity in the presence of CYP3A4/5 [1]. This application is particularly relevant for studies of neonatal hepatic metabolism, where CYP3A4/5 expression is low but highly variable, and accurate attribution of activity to specific CYP3A isoforms is essential for drug safety assessment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzylfluorescein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.